![molecular formula C8H10N2O2S B1448390 5H,6H,7H-Cyclopenta[b]pyridin-3-sulfonamid CAS No. 1461707-70-9](/img/structure/B1448390.png)
5H,6H,7H-Cyclopenta[b]pyridin-3-sulfonamid
Übersicht
Beschreibung
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is also known by its synonyms 5H-Cyclopenta[b]pyridine-3-sulfonamide, 6,7-dihydro .
Molecular Structure Analysis
The InChI code for 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Identifizierung
“5H,6H,7H-Cyclopenta[b]pyridin-3-sulfonamid” ist eine chemische Verbindung mit der CAS-Nummer: 1461707-70-9 . Es handelt sich bei Raumtemperatur um ein Pulver mit einem Molekulargewicht von 198,25 . Der IUPAC-Name für diese Verbindung lautet 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-sulfonamid .
Synthese
Es wurde eine praktische und effiziente Route zur Synthese von 6,7-Dihydro-5H-cyclopenta[b]pyridin entwickelt, das ein wichtiges Zwischenprodukt von Cefpirom ist . Die mehrkomponentige Kondensation von Malononitril, Schwefelwasserstoff, Aldehyden, 1-(Cyclopent-1-en-1-yl)pyrrolidin und Alkylierungsmitteln führt zur Bildung von 6,7-Dihydro-5H-cyclopenta[b]pyridinderivaten .
Anwendung als Korrosionsinhibitor
Eine der wichtigsten Anwendungen von 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-carbonitrilderivaten, einem Derivat von 5H,6H,7H-cyclopenta[b]pyridin, ist als Inhibitorfilme für die Korrosion von Stahllegierungen . Diese Verbindungen zeigen eine hervorragende Hemmwirkung von 97,7 % in Gegenwart von 1,0 mM CAPD-1 . Die Adsorption dieser Derivate an der Grenzfläche des Kohlenstoffstahls folgt dem Langmuir-Isothermenmodell, einschließlich Physisorption und Chemisorption .
Rechnerische und praktische Ansätze
Die Wirksamkeit dieser Moleküle korreliert gut mit ihren Strukturen, und dieser Schutz wurde auf ihre Adsorption an der Oberfläche des Kohlenstoffstahls zurückgeführt . Monte-Carlo-(MC)-Simulationen und DFT-Berechnungen zeigten diesen Zusammenhang .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERNRWNRUJMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



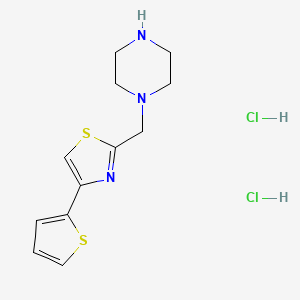

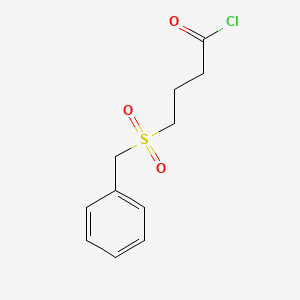
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)

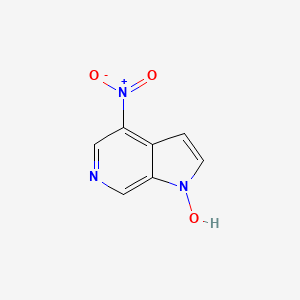
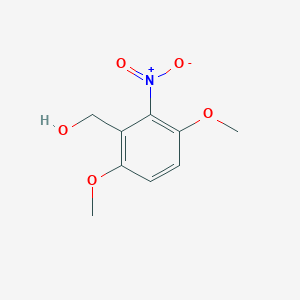
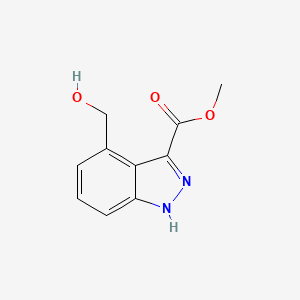



![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)
![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)